N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a thiophene ring fused with a cycloheptane ring, and a pyrazine ring attached to a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE typically involves multi-step organic synthesis techniques The process begins with the formation of the thiophene ring, followed by the cyclization to form the cycloheptane ring The pyrazine ring is then introduced through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to accelerate reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole also contain thiophene rings and exhibit similar biological activities.
Pyrazine Derivatives: Compounds such as Pyrazinamide are structurally related and have comparable therapeutic applications.
Uniqueness
What sets N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE apart is its unique combination of a thiophene ring fused with a cycloheptane ring and a pyrazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H16N4O2S |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H16N4O2S/c16-13(20)12-9-4-2-1-3-5-11(9)22-15(12)19-14(21)10-8-17-6-7-18-10/h6-8H,1-5H2,(H2,16,20)(H,19,21) |
InChI Key |
BAQXDYMWYUKXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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